tert-Butyl 3-(2-methoxy-2-oxoacetyl)-4-oxopiperidine-1-carboxylate

Description

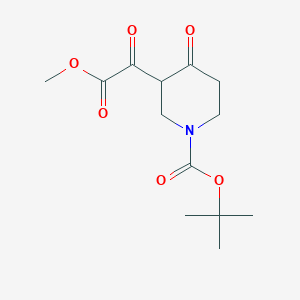

. This compound is known for its unique structure, which includes a piperidine ring substituted with methoxy and oxoacetyl groups.

Properties

Molecular Formula |

C13H19NO6 |

|---|---|

Molecular Weight |

285.29 g/mol |

IUPAC Name |

tert-butyl 3-(2-methoxy-2-oxoacetyl)-4-oxopiperidine-1-carboxylate |

InChI |

InChI=1S/C13H19NO6/c1-13(2,3)20-12(18)14-6-5-9(15)8(7-14)10(16)11(17)19-4/h8H,5-7H2,1-4H3 |

InChI Key |

DWTZTQMVTSEJHK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(C1)C(=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

The preparation of tert-butyl 3-(2-methoxy-2-oxoacetyl)-4-oxopiperidine-1-carboxylate involves several steps. Initially, tert-butyl alcohol is converted into a carboxylate ester compound. This ester is then reacted with piperidine, and appropriate reagents are used to introduce methoxy and oxoacetyl functional groups . The synthesis process requires precise reaction conditions to ensure the correct formation of the desired compound.

Chemical Reactions Analysis

Tert-butyl 3-(2-methoxy-2-oxoacetyl)-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-(2-methoxy-2-oxoacetyl)-4-oxopiperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It is studied for its potential effects on biological systems.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-methoxy-2-oxoacetyl)-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can lead to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Tert-butyl 3-(2-methoxy-2-oxoacetyl)-4-oxopiperidine-1-carboxylate can be compared with other similar compounds, such as:

Tert-butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate: This compound has a similar structure but differs in the position of the functional groups.

This compound: This compound has a similar structure but differs in the position of the functional groups.

Biological Activity

tert-Butyl 3-(2-methoxy-2-oxoacetyl)-4-oxopiperidine-1-carboxylate (CAS: 1824024-24-9) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C13H19NO6

- Molecular Weight : 285.3 g/mol

- IUPAC Name : this compound

- Purity : 97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to act through the inhibition of specific enzymes or receptors involved in metabolic pathways, although detailed mechanisms remain under investigation.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.

- Anticancer Potential : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in animal models, reducing markers of inflammation.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In one study, this compound was tested on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways, leading to apoptosis .

Case Study: Anti-inflammatory Effects

A study involving a murine model of acute inflammation demonstrated that administration of the compound significantly reduced paw edema and serum levels of inflammatory cytokines (TNF-alpha and IL-6) compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.